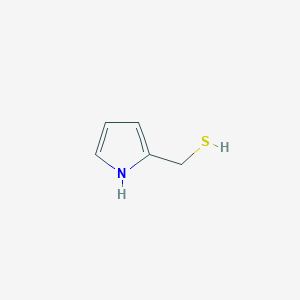

1H-Pyrrole-2-methanethiol

Description

Contextualization within Pyrrole (B145914) Heterocyclic Chemistry

To understand the significance of 1H-Pyrrole-2-methanethiol, one must first appreciate the chemical landscape of its core structure: the pyrrole heterocycle.

Pyrrole is a five-membered aromatic heterocycle containing a nitrogen atom. This fundamental structure is a cornerstone in organic and medicinal chemistry due to its widespread presence in natural products and synthetic molecules with significant biological activities. scitechnol.commdpi.com The pyrrole nucleus is a key component of many vital biological molecules, including heme in hemoglobin, chlorophyll, and vitamin B12. scitechnol.com Its versatile chemical nature allows it to participate in a wide range of reactions, such as electrophilic substitutions, making it a valuable building block in synthesis. mdpi.com

In the pharmaceutical industry, the pyrrole scaffold is present in numerous drugs with a broad spectrum of therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory agents. nih.govnih.govnih.gov The ability to modify the pyrrole ring at various positions allows medicinal chemists to fine-tune the pharmacological properties of molecules to enhance their efficacy and target selectivity. scitechnol.comnih.gov Beyond medicine, pyrrole derivatives are utilized in materials science for the development of conducting polymers and in agriculture as components of pesticides. scitechnol.comwikipedia.org

The incorporation of sulfur atoms into the pyrrole framework gives rise to a class of compounds with unique properties and reactivities. Thio-functionalized pyrroles are documented in scientific literature and have recently garnered renewed interest. rsc.org The introduction of sulfur can influence the electronic properties of the pyrrole ring and provide additional sites for chemical reactions.

Recent research has explored the use of sulfur-containing pyrrole compounds as coupling agents in elastomer composites, demonstrating their potential in materials science. nih.gov For instance, compounds like 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethane-1-thiol have been used to functionalize carbon black, where the pyrrole ring interacts with the carbon surface and the thiol group reacts with the elastomer. nih.gov In medicinal chemistry, certain diaryl-pyrrole-methanethiols have been investigated for their anti-inflammatory properties. epo.orggoogle.com The reactivity of sulfur radicals with pyrrole compounds is also an area of active study. rsc.org The presence of sulfur-containing constituents has also been identified in natural products alongside pyrrole derivatives, such as in pineapple. scilit.com

Importance of the Methanethiol (B179389) Moiety in Chemical Functionality

The methanethiol (-CH₂SH) group, the simplest alkylthiol attached to the pyrrole ring in this compound, imparts significant chemical functionality. Thiols, in general, are known for their distinct reactivity. The sulfur atom in the thiol group is a soft nucleophile, making it reactive towards various electrophiles.

Methanethiol itself is a versatile chemical intermediate used in the production of other sulfur-containing compounds, including pesticides and the essential amino acid methionine. wikipedia.orgsolubilityofthings.com Its polar S-H bond allows for moderate solubility in water and high solubility in organic solvents. solubilityofthings.comnih.gov The thiol group can undergo a variety of chemical reactions, including oxidation to form disulfides, and addition reactions to carbon-carbon double bonds (thiol-ene reactions), which are highly efficient and produce no by-products. nih.govresearchgate.net This reactivity is crucial for derivatization and for linking the molecule to other chemical entities. In biological contexts, methanethiol is known to be produced by organisms and may act as a signaling molecule. solubilityofthings.com

Structural and Electronic Features Pertinent to Reactivity and Derivatization

The reactivity and potential for derivatization of this compound are governed by its specific structural and electronic characteristics. The pyrrole ring is a π-electron excessive aromatic system, meaning it has six π-electrons delocalized over five atoms, which makes it susceptible to electrophilic attack. rsc.org The substitution pattern on the pyrrole ring significantly influences its reactivity.

The position of the methanethiol group at the C2 position of the pyrrole ring is significant. Electrophilic substitution reactions on pyrrole typically occur preferentially at the C2 position. The presence of the methanethiol substituent can influence the regioselectivity of further reactions. The nitrogen atom in the pyrrole ring possesses a lone pair of electrons that contributes to the aromatic system, but it can also be a site for substitution. science.gov

The electronic interplay between the electron-rich pyrrole ring and the sulfur atom of the methanethiol group is a key feature. The sulfur atom can influence the electron density distribution within the pyrrole ring. Density functional theory (DFT) calculations are often employed to study the electronic structure of such molecules, providing insights into their aromaticity and reactivity. acs.org The geometry of the molecule, including bond lengths and angles, will also dictate its reactivity and how it interacts with other molecules. Derivatization can be achieved through reactions involving the N-H bond of the pyrrole, the C-H bonds of the ring, or the S-H bond of the thiol group, offering multiple avenues for creating new and functionalized molecules. researchgate.netmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrol-2-ylmethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c7-4-5-2-1-3-6-5/h1-3,6-7H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQUBHIHDNURCMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Pyrrole 2 Methanethiol and Its Pyrrole Thiolated Precursors

Direct Synthetic Routes to 1H-Pyrrole-2-methanethiol

The direct synthesis of this compound, a key building block, can be approached through the functionalization of pre-formed pyrrole (B145914) rings. These methods often involve the strategic introduction of a mercaptomethyl group at the C-2 position.

Approaches Involving Pyrrole-2-carboxaldehydes as Precursors

A prevalent strategy for the synthesis of 2-substituted pyrroles, including those that can be converted to this compound, begins with pyrrole-2-carboxaldehyde. This readily available starting material can be synthesized through various methods, most notably the Vilsmeier-Haack reaction. organic-chemistry.org In this reaction, pyrrole is treated with a Vilsmeier reagent, typically formed from phosphorus oxychloride and a disubstituted formamide (B127407) like dimethylformamide (DMF), to introduce a formyl group at the 2-position of the pyrrole ring. organic-chemistry.org

The general reaction is as follows: Pyrrole + POCl₃ + DMF → Pyrrole-2-carboxaldehyde

Once obtained, the pyrrole-2-carboxaldehyde serves as a versatile intermediate. A critical step towards the synthesis of this compound involves the reduction of the aldehyde functionality to a hydroxymethyl group, yielding (1H-pyrrol-2-yl)methanol. This reduction can be effectively achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. nih.gov For instance, N-tosyl pyrrole-2-carboxaldehyde can be reduced to (1-Tosyl-1H-pyrrol-2-yl)methanol in the presence of NaBH₄ in ethanol. nih.gov

| Precursor | Reagent | Product | Yield |

| N-tosyl pyrrole-2-carboxaldehyde | NaBH₄, Ethanol | (1-Tosyl-1H-pyrrol-2-yl)methanol | High |

Strategies for Introduction of the Methanethiol (B179389) Group at C-2 Position

With (1H-pyrrol-2-yl)methanol in hand, the subsequent introduction of the methanethiol group is the final step in the synthesis of this compound. A common method for converting an alcohol to a thiol is through its activation, followed by nucleophilic substitution with a sulfur nucleophile. One approach involves the conversion of the alcohol to a good leaving group, such as a tosylate or a halide, and subsequent reaction with a thiolating agent like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.

Alternatively, direct thionation of the corresponding carbonyl compound can be explored. While direct thionation of pyrrole-2-carboxaldehyde to the corresponding thioaldehyde is challenging due to the reactivity of the thioaldehyde, the use of Lawesson's reagent or P₂S₅ on the corresponding ester, pyrrole-2-carboxylate, can yield the thionoester. rsc.org This thionoester can then be reduced to the desired thiol.

A documented, albeit for a more complex derivative, method for introducing a methanethiol group involves the reaction of a pyrrole derivative with hexafluorothioacetone (B74735) followed by treatment with methyl mercaptan. scribd.com Although this method introduces a bis(trifluoromethyl)methanethiol group, it highlights a potential strategy for the installation of sulfur-containing moieties at the C-2 position. A more direct, though less detailed in available literature, approach would be the reaction of a 2-lithiated pyrrole with chloromethyl methyl sulfide. wikipedia.orgclockss.org This would directly form the C-S bond at the desired position.

Synthesis of Related Thio-Substituted Pyrrole Scaffolds

The synthesis of pyrroles bearing a thiol or thioether substituent at various positions on the ring is of significant interest. Several methodologies have been developed to access these valuable compounds, often involving elegant cyclization and multicomponent reactions.

Tandem Sulfenylation/Cyclization Reactions for Thiosubstituted Pyrroles

A notable and efficient method for the synthesis of 3-thiosubstituted pyrroles involves a tandem sulfenylation/cyclization of homopropargylic amines with thiosulfonates. orgsyn.org This reaction proceeds without the need for an external oxidant, as the thiosulfonate serves as both the sulfur source and the oxidant. orgsyn.org The reaction is typically catalyzed by sodium iodide and demonstrates good tolerance for various functional groups, affording a range of 3-thiosubstituted pyrrole derivatives in moderate to good yields. orgsyn.org

A plausible mechanism involves the initial reaction of the homopropargylic amine with the thiosulfonate to form a sulfenylated intermediate, which then undergoes an intramolecular cyclization to form the pyrrole ring.

| Homopropargylic Amine | Thiosulfonate | Product |

| Various substituted | Various substituted | 3-Thiosubstituted pyrroles |

Thiol-Michael Addition and Paal–Knorr Condensation Sequences for Thioarylpyrroles

The synthesis of 4-thioarylpyrroles can be effectively achieved through a one-pot, three-component reaction involving a 1,4-enedione, a thiol, and ammonium (B1175870) formate. This strategy relies on a sequential Thiol-Michael addition followed by a Paal-Knorr condensation. The reaction begins with the Michael addition of the thiol to the 1,4-enedione, creating a 1,4-dicarbonyl compound with a thioether substituent. This intermediate then undergoes a Paal-Knorr condensation with ammonia, generated in situ from ammonium formate, to form the pyrrole ring. This method is operationally simple and provides direct access to highly functionalized 4-thioarylpyrroles with a free N-H group in good to excellent yields.

The general reaction scheme is as follows: 1,4-Enedione + Ar-SH + NH₄HCO₂ → 4-Thioarylpyrrole

Reactions of Pyrrole-2,3-diones with Thiol Nucleophiles Leading to Functionalized Pyrrole-2-ones

Pyrrole-2,3-diones are versatile building blocks that can react with various nucleophiles to generate a diverse range of heterocyclic compounds. The reaction of pyrrole-2,3-diones with thiol nucleophiles offers a pathway to functionalized pyrrole-2-ones. For instance, the reaction of [e]-fused 1H-pyrrole-2,3-diones with thiourea can lead to the formation of spiro pyrrole-substituted pseudothiohydantoins and thiohydantoins in a regiodivergent manner. wikipedia.org

More directly, the reaction of hetareno[e]pyrrole-2,3-diones with thiols has been shown to produce two distinct 5-thio-substituted pyrrole-2-one derivatives. This transformation proceeds through a nucleophilic attack of the thiol on the dione (B5365651) system, followed by rearrangement and ring-opening/closing sequences to afford the final products. The specific outcome of the reaction can be influenced by the reaction conditions and the nature of the substituents on both the pyrrole-2,3-dione and the thiol.

| Pyrrole-2,3-dione Derivative | Thiol Nucleophile | Product |

| [e]-fused 1H-pyrrole-2,3-dione | Thiourea | Spiro pyrrole-substituted pseudothiohydantoin/thiohydantoin |

| Hetareno[e]pyrrole-2,3-dione | Various thiols | 5-Thio-substituted pyrrole-2-one derivatives |

Synthesis of Thiolated Pyrrole Analogs from Active Methylene (B1212753) Nitriles

The use of active methylene nitriles as foundational materials offers a versatile entry point for the synthesis of various heterocyclic compounds, including thiolated pyrrole analogs. These syntheses often proceed via a Thorpe-Ziegler cyclization mechanism. This reaction involves the intramolecular condensation of a dinitrile, which is typically formed by the reaction of a precursor derived from an active methylene nitrile with an α-halo compound.

One common strategy involves precursors like [(phenylamino)methylidene]propanedinitrile derivatives. These intermediates can be reacted with α-halo compounds such as chloroacetonitrile (B46850) or chloroacetone (B47974) in the presence of a base like triethylamine. The initial step is the alkylation of the precursor, followed by an intramolecular cyclization (Thorpe-Ziegler reaction) to form the pyrrole ring. This process results in the formation of substituted aminopyrrole carbonitriles. core.ac.uk While this method directly yields cyano- and amino-substituted pyrroles, the incorporation of a thiol group would require subsequent functional group transformations.

Another relevant approach involves the reaction of α,β-unsaturated nitriles, which contain an active methylene group, with elemental sulfur. This reaction, known as the Gewald reaction, typically yields aminothiophenes. longdom.org However, variations of this chemistry can be adapted for pyrrole synthesis. For instance, the reaction of specific nitrile-containing starting materials with sulfur reagents can lead to the formation of sulfur-containing heterocycles. The versatility of active methylene nitriles lies in their ability to react with a wide array of reagents to build complex heterocyclic systems. longdom.orgresearchgate.net

The synthesis of phenylpyrrole mono- and dicarbonitriles has been demonstrated through these pathways, starting from precursors like [(phenylamino)methylidene]propanedinitrile and reacting them with various α-halo compounds. core.ac.uk

Table 1: Synthesis of Pyrrole Carbonitriles via Thorpe-Ziegler Cyclization

| Precursor | α-Halo Compound | Resulting Pyrrole Type |

|---|---|---|

| [(Phenylamino)methylidene]propanedinitrile | Chloroacetonitrile | 3-Amino-1-phenyl-1H-pyrrole-2,4-dicarbonitrile core.ac.uk |

| [(Phenylamino)methylidene]propanedinitrile | Chloroacetone | 4-Acetyl-3-amino-1-phenyl-1H-pyrrole-2-carbonitrile core.ac.uk |

| [(Phenylamino)methylidene]propanedinitrile | Ethyl bromoacetate | Ethyl 4-amino-3-cyano-1-phenyl-1H-pyrrole-2-carboxylate core.ac.uk |

Ring-Closure Strategies Incorporating Sulfur Moieties

A direct and elegant method for constructing thiolated pyrrole rings involves strategies where the sulfur atom is incorporated during the cyclization process. This approach is highly efficient as it builds the core heterocyclic structure and introduces the desired functionality in a single conceptual sequence.

A notable example is the synthesis of 2-(alkylsulfanyl)-1H-pyrroles from allyl isothiocyanate. thieme-connect.com This method utilizes a superbasic medium, typically a combination of lithium diisopropylamide (LDA) and potassium tert-butoxide, to induce an unprecedented reorganization of the starting material. The reaction proceeds through several key steps:

Deprotonation of the allyl isothiocyanate.

An intramolecular ring closure to form a cyclic anion.

A second deprotonation event by the superbase.

Finally, the resulting N,S-centered dianion is treated with an alkylating agent (e.g., methyl iodide or ethyl iodide) to yield the target N-substituted or N-unsubstituted 2-(alkylsulfanyl)-1H-pyrroles. thieme-connect.com

This one-pot synthesis is advantageous because it uses a commercially available starting material and provides a direct route to 2-thiolated pyrroles, which are valuable synthetic intermediates. thieme-connect.com The methodology avoids the need for pre-functionalizing a pyrrole ring, which can often involve multiple steps. thieme-connect.com

Table 2: One-Pot Synthesis of 2-(Alkylsulfanyl)-1H-pyrroles from Allyl Isothiocyanate

| Alkylating Agent | Product | Yield | Reference |

|---|---|---|---|

| Methyl Iodide (MeI) | 2-(Methylsulfanyl)-1H-pyrrole | 58% | thieme-connect.com |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern organic synthesis places a strong emphasis on developing methods that are not only efficient but also environmentally sustainable. This includes the use of advanced energy sources like microwaves and the adoption of catalyst-free or recyclable catalyst systems to minimize waste and environmental impact.

Microwave-Assisted Protocols in Pyrrole Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to significantly reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. beilstein-journals.orgresearchgate.netpensoft.netresearchgate.net These advantages are particularly evident in the synthesis of heterocyclic compounds like pyrroles.

The application of microwave irradiation has been successfully demonstrated in various classical pyrrole syntheses, including the Paal-Knorr, Hantzsch, and Clauson-Kaas reactions. pensoft.net For example, a three-component reaction of arylglyoxal monohydrate, 6-amino-1,3-disubstituted uracil, and substituted thiols can be efficiently carried out under microwave conditions to produce pyrrolo[2,3-d]pyrimidine-2,4-diones. beilstein-journals.org This reaction highlights the compatibility of thiol-containing substrates in microwave-assisted protocols. beilstein-journals.org

A comparative study between conventional heating and microwave irradiation for a four-component reaction to synthesize tetra-substituted pyrroles showed a dramatic enhancement. The reaction time was reduced from 3 hours to just 4-6 minutes, while the yield increased from 87% to 95% under microwave conditions. beilstein-journals.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrrole Synthesis

| Reaction Type | Conditions (Conventional) | Yield (Conventional) | Conditions (Microwave) | Yield (Microwave) | Reference |

|---|---|---|---|---|---|

| Four-Component Synthesis of Tetra-substituted Pyrroles | Reflux, 3 hours | 87% | Neat, 4-6 minutes | 95% | beilstein-journals.org |

| Paal-Knorr Condensation | Varies (hours) | Moderate to Good | 150 °C, 30-60 min | Good to Excellent | pensoft.net |

Catalyst-Free and Environmentally Benign Synthetic Approaches

The principles of green chemistry encourage the development of synthetic routes that are less hazardous and more sustainable. This includes performing reactions under solvent-free conditions, using water as a solvent, employing recyclable catalysts, or avoiding catalysts altogether. nih.gov

One environmentally friendly approach for heterocycle synthesis involves the use of reusable Brønsted acidic ionic liquids, such as N-methyl-2-pyrrolidonium hydrogen sulfate. researchgate.net These ionic liquids can act as both the solvent and the catalyst, and they can often be recovered and reused for multiple reaction cycles without a significant loss of activity. This has been successfully applied to the one-pot, solvent-free synthesis of substituted imidazoles and can be conceptually extended to pyrrole synthesis. researchgate.net

Furthermore, the development of sustainable catalytic systems, such as iridium catalysts for converting alcohols and amino alcohols into pyrroles, represents a significant step forward. nih.gov While not "catalyst-free," these methods are considered green because they often use renewable starting materials and operate under mild conditions with high atom economy. nih.gov

Innovative and exceptionally green methods include the use of natural product extracts as reaction media. For instance, the synthesis of thiophene-appended pyrazoles has been achieved using freshly prepared citrus extract as the medium, demonstrating the potential for replacing traditional and often hazardous solvents with benign, natural alternatives. nih.gov Multicomponent reactions, often assisted by microwaves, are also inherently green as they increase efficiency, reduce the number of synthetic steps, and minimize chemical waste. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 1h Pyrrole 2 Methanethiol

Reactivity Profiles of the Pyrrole (B145914) Ring in Thiolated Systems

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack and capable of participating in various cycloaddition and oxidation reactions. The presence of a methanethiol (B179389) substituent at the C-2 position influences the regioselectivity and outcome of these transformations.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The pyrrole ring is significantly more reactive towards electrophiles than benzene. pearson.com This enhanced reactivity is due to the nitrogen atom's ability to donate its lone pair of electrons into the ring, thereby increasing the electron density. pearson.com In electrophilic aromatic substitution (EAS), substitution on an unsubstituted pyrrole ring occurs predominantly at the C-2 (α) position. This preference is attributed to the superior resonance stabilization of the cationic intermediate (the σ-complex or arenium ion) formed during the reaction, which delocalizes the positive charge over three atoms, including the nitrogen. Attack at the C-3 (β) position results in a less stable intermediate with the charge spread over only two carbon atoms. stackexchange.com

For 1H-Pyrrole-2-methanethiol, the existing substituent at the C-2 position directs incoming electrophiles to other positions on the ring. The -CH₂SH group is generally considered an activating group due to the electron-donating inductive effect of the alkyl portion. Therefore, electrophilic substitution is expected to be directed to the available C-5 and C-4 positions. The precise outcome and regioselectivity can be predicted by calculating the relative stabilities of the reaction intermediates, often through computational methods like those used in RegioSQM, which analyze proton affinities. nih.gov

A well-known example of electrophilic substitution on pyrrole is the Vilsmeier-Haack reaction, which typically introduces a formyl group at the C-2 position of unsubstituted pyrrole using a complex of dimethylformamide and phosphorus oxychloride. orgsyn.org In the case of a 2-substituted pyrrole like this compound, this reaction would be expected to proceed at the next most activated position, which is C-5.

Table 1: General Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole

| Position of Attack | Stability of Cationic Intermediate | Major/Minor Product | Rationale |

|---|---|---|---|

| C-2 (α-position) | High (3 resonance structures) | Major | Positive charge is delocalized over more atoms, including nitrogen. stackexchange.com |

| C-3 (β-position) | Low (2 resonance structures) | Minor | Less resonance stabilization of the intermediate cation. stackexchange.com |

Cycloaddition and Annulation Reactions Forming Fused Heterocyclic Systems

The pyrrole ring can participate in cycloaddition and annulation reactions to form complex fused heterocyclic systems. These reactions leverage the π-electron system of the pyrrole ring as a component in building larger molecular architectures. Transition metal-catalyzed cycloaddition reactions, including [3+2], [4+1], and [2+2+1] pathways, are versatile methods for synthesizing substituted pyrroles and can be adapted to create fused systems. sioc-journal.cn

One notable pathway involves the [6π+2π] or [6+2] cycloaddition. For instance, 2-methide-2H-pyrroles, which can be generated in situ from precursors like 1H-pyrrole-2-carbinols, react with various dienophiles. nih.govresearchgate.net An organocatalytic, enantioselective [6+2] cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes has been developed to produce densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols, which contain a fused ring system. nih.govresearchgate.net

Furthermore, pyrrole complexes can act as 1,3-dipoles in cycloaddition reactions. researchgate.net For example, certain osmium(II)-pyrrole complexes behave like an azomethine ylide and can undergo a 1,3-dipolar cycloaddition with specific electrophiles to yield 7-azanorbornene structures. researchgate.net Annulation reactions, often involving sulfur ylides, provide another route to fused systems. While studied more extensively with benzimidazoles, the reaction of (1H-Benzo[d]imidazol-2-yl)methanethiol, a structural analog, demonstrates the potential for such transformations. researchgate.net These precedents suggest that this compound could be a precursor for synthesizing novel fused heterocyclic systems, such as pyrrolo[2,1-b]thiazoles, through intramolecular cyclization or by participating as a building block in intermolecular annulation reactions.

Oxidation Chemistry of the Pyrrole Ring

The oxidation of pyrroles is often a complex process that can lead to a variety of products, including polymeric materials (polypyrrole), decomposition products, or functionalized monomers. researchgate.net The outcome is highly dependent on the oxidant used and the reaction conditions. researchgate.net Common oxidants include hydrogen peroxide, singlet oxygen, and hypervalent iodine reagents. researchgate.net Uncontrolled oxidation frequently leads to dearomatization and the formation of black, insoluble polypyrrole. researchgate.net

However, controlled oxidation can be synthetically useful. The chemoenzymatic oxidation of pyrrole and its derivatives using dehaloperoxidase-hemoglobin (DHP) with hydrogen peroxide has been shown to produce pyrrolin-2-ones. rsc.org Specifically, the oxidation of pyrrole yields 4-pyrrolin-2-one as the single product, with the oxygen atom being incorporated exclusively from H₂O₂. rsc.org This enzymatic approach effectively avoids the common side reaction of polymerization. rsc.org The proposed mechanism involves an electrophilic addition of a ferryl oxygen intermediate to the pyrrole ring. rsc.org This method highlights a promising strategy for the selective functionalization of the pyrrole ring in this compound, potentially yielding pyrrolinone structures while leaving the thiol group available for further transformations.

Table 2: Products of Pyrrole Oxidation

| Oxidant/Method | Typical Product(s) | Comments | Reference(s) |

|---|---|---|---|

| Air, FeCl₃, Peroxides | Polypyrrole, decomposition products | Often leads to unconstrained de-aromatization and polymerization. | researchgate.net |

| Dehaloperoxidase-Hemoglobin (DHP) / H₂O₂ | 4-Pyrrolin-2-one | Controlled, selective oxidation without polymerization. | rsc.org |

Reactions Centered on the Methanethiol Group

The methanethiol (-CH₂SH) group imparts reactivity characteristic of thiols, acting as a potent nucleophile and being susceptible to oxidation.

Nucleophilic Addition Reactions of the Thiol Group (e.g., to Michael Acceptors)

The thiol group of this compound is nucleophilic and can readily participate in conjugate addition reactions, most notably the Michael addition. researchgate.net In this reaction, the thiol adds to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. researchgate.net The reaction proceeds via the thiolate anion (RS⁻), which is a soft and highly effective nucleophile. nih.gov

A computational study modeling the addition of methanethiol to various Michael acceptors found that the thermodynamic stability of the resulting adducts and the reaction kinetics vary significantly depending on the acceptor's structure. nih.gov For instance, the addition of the methanethiolate (B1210775) anion is predicted to be faster with maleimides than with propynamides. nih.gov Such reactions are fundamental in bioconjugation chemistry, where the thiol group of cysteine residues is linked to maleimide-functionalized molecules. nih.gov Similarly, the thiol group of this compound can be expected to react efficiently with a range of Michael acceptors, providing a straightforward method for covalent modification and the synthesis of more complex molecules.

Table 3: Predicted Reactivity of Methanethiol with Various Michael Acceptors

| Michael Acceptor Type | Example | Predicted Reactivity/Stability | Reference |

|---|---|---|---|

| Activated Alkyne | Ethynesulfonamide | Product is thermodynamically very stable. | nih.gov |

| Maleimide | N-Methylmaleimide | Anionic adduct forms easily; rapid reaction rate. | nih.gov |

| Activated Alkene | Ethenesulfonamides | Used for conjugate addition to form stable linkages. | nih.gov |

| Butadienamide | 2,3-Butadienamide | Anionic adduct forms readily. | nih.gov |

Formation of Thioether and Disulfide Linkages

The thiol functionality of this compound allows for the facile formation of both thioether (sulfide) and disulfide linkages, which are common motifs in organic and biological chemistry.

Thioether Formation: Thioethers are typically formed via the S-alkylation of a thiol. The thiol is first deprotonated by a base to form the corresponding thiolate anion, which is an excellent nucleophile. masterorganicchemistry.com This thiolate then reacts with an alkyl halide or other electrophile in a nucleophilic substitution (Sₙ2) reaction to yield a thioether. masterorganicchemistry.com This method is analogous to the Williamson ether synthesis but is often more efficient for sulfur, as thiolates are generally less basic and more nucleophilic than their alkoxide counterparts, minimizing competing elimination reactions. masterorganicchemistry.com

Disulfide Formation: Thiols can be readily oxidized to form disulfides (R-S-S-R'). This transformation can be achieved using a variety of mild oxidizing agents, such as iodine (I₂), oxygen, or hydrogen peroxide. masterorganicchemistry.comnih.gov The reaction involves the coupling of two thiol molecules. Disulfide bonds are critically important in stabilizing the tertiary structure of proteins through the linkage of cysteine residues. masterorganicchemistry.comspringernature.comresearchgate.net The formation of a disulfide from this compound would result in a symmetrical dimer, bis(1H-pyrrol-2-ylmethyl) disulfide. The interconversion between thiols and disulfides is a reversible redox process, central to many biological regulatory mechanisms. nih.gov

Condensation Reactions with Carbonyl Compounds (e.g., Aldehydes)

The reactivity of this compound towards carbonyl compounds, such as aldehydes, is characterized by the dual reactivity of its pyrrole ring and its methanethiol group. The pyrrole moiety, being an electron-rich aromatic system, is susceptible to electrophilic attack, while the thiol group is a potent nucleophile.

The reaction between a pyrrole and an aldehyde, known as the Rothemund condensation, is a classic example of electrophilic aromatic substitution. quora.com In this reaction, the carbonyl carbon of the aldehyde, often activated by an acid catalyst, is attacked by the electron-rich pyrrole ring. This typically leads to the formation of a carbinol intermediate which can then undergo further reactions, such as dehydration and polymerization, to form larger structures like porphyrins. quora.com While direct studies on this compound are limited, the principles of pyrrole reactivity suggest a similar pathway. The reaction of pyrrole with a halocarbyl aldehyde can directly yield a dipyrromethane. science.gov

Furthermore, the thiol group (-SH) can readily participate in nucleophilic addition to the carbonyl carbon of an aldehyde. This reaction typically begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The sulfur atom of the methanethiol then attacks the carbonyl carbon, forming a tetrahedral intermediate. pearson.com This can lead to the formation of a hemithioacetal or, upon further reaction, a thioacetal.

In the context of related compounds, 1-methylpyrrole-2-carboxaldehyde (B72296) and 1-ethylpyrrole-2-carboxaldehyde, which are aldehyde derivatives of the pyrrole core, have been studied. researchgate.netlaffort.com These compounds can be conjugated with cysteine, another thiol-containing molecule, to form adducts that can be further biotransformed by yeast. researchgate.net This highlights the reactivity of the pyrrole-aldehyde system with thiols.

The table below summarizes the potential condensation products of this compound with a generic aldehyde (R-CHO).

| Reactant | Functional Group Involved | Intermediate/Product | Reaction Type |

| This compound | Pyrrole Ring | Pyrrolylcarbinol | Electrophilic Aromatic Substitution |

| This compound | Thiol Group | Hemithioacetal | Nucleophilic Addition |

| Aldehyde (R-CHO) | Carbonyl Group | N/A | Electrophilic/Nucleophilic Center |

Cleavage and Desulfurization Reactions

The C-S bond in this compound is susceptible to cleavage under various conditions, leading to desulfurization. This process is of significant interest in fields such as hydrodesulfurization (HDS) in the petroleum industry, where sulfur-containing compounds are removed from fuel streams. ethz.ch

Desulfurization of heterocyclic sulfur compounds can proceed through two primary pathways:

Direct Desulfurization (Hydrogenolysis): This pathway involves the direct cleavage of the C-S bond without prior modification of the heterocyclic ring. ethz.ch For this compound, this would result in the formation of 2-methyl-1H-pyrrole and hydrogen sulfide.

Hydrogenation Pathway: In this route, the aromatic ring is first hydrogenated, followed by the cleavage of the C-S bond. ethz.ch

Transition metals are often employed to catalyze desulfurization reactions. For instance, nickel and platinum catalysts have been shown to be effective for the desulfurization of various organosulfur compounds. acs.org The reaction of a tungsten complex, [W(PMe₃)₄(η²-CH₂PMe₂)H], with thiophene (B33073) involves C-S bond cleavage and subsequent hydrogen transfer. acs.org Similarly, trinuclear ruthenium-carbonyl compounds can achieve complete desulfurization of dibenzothiophene (B1670422) through a double C-S bond activation process. acs.org

In some instances, the methanethiol group can act as a leaving group. For example, in the synthesis of pyrrolo[2,1-b]thiazoles from thiazolium azomethine ylides equipped with a C-2 methanethiol group, the elimination of the methanethiol group from the cycloadduct is a key step. researchgate.net

The table below outlines the potential products of cleavage and desulfurization reactions of this compound.

| Reaction Type | Key Reagents/Conditions | Major Products |

| Direct Desulfurization (Hydrogenolysis) | H₂, Metal Catalyst (e.g., Ni, Mo) | 2-Methyl-1H-pyrrole, H₂S |

| Hydrogenation followed by Desulfurization | H₂, Metal Catalyst (e.g., Ni, Mo) | 2-Methylpyrrolidine, H₂S |

| C-S Bond Cleavage (as leaving group) | Varies (e.g., in cycloadditions) | Pyrrole-derived core, Methanethiol |

Mechanistic Investigations of Reaction Pathways

Elucidation of Radical-Involved Mechanisms in Sulfur Chemistry

The chemistry of this compound is also influenced by radical-mediated pathways. Both the pyrrole ring and the thiol group can participate in radical reactions.

The pyrrole ring itself can undergo radical reactions, typically initiated by the homolytic abstraction of a hydrogen atom. rsc.org This leads to the formation of a resonance-stabilized pyrrolyl radical. The alpha positions of the pyrrole ring are generally the most reactive sites for hydrogen abstraction by radicals. rsc.org The reaction of thiyl radicals with pyrrole compounds has also been documented, suggesting that radicals derived from the thiol group of one molecule could react with the pyrrole ring of another. rsc.org

The thiol group is well-known to participate in radical chemistry. A key reaction is the oxidation of thiols to disulfides, which can proceed via a thiyl radical intermediate (RS•). nih.govpressbooks.pub This process can be initiated by various oxidants or photochemically. The resulting thiyl radicals can then couple to form a disulfide bond (R-S-S-R). This thiol-disulfide interconversion is a fundamental process in many biological systems. pressbooks.pub

Experimental evidence for the involvement of radical intermediates can be obtained through techniques such as radical trapping. For instance, in the oxidation of 4-methylbenzenethiol, the use of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) as a radical trap significantly decreased the yield of the disulfide product and led to the formation of a TEMPO-thiol adduct, confirming the presence of a thiyl radical intermediate. nih.gov In the context of pyrrole chemistry, it has been suggested that glutathione, a thiol-containing tripeptide, may inhibit the dimerization of pyrrole derivatives through a free radical-dependent mechanism. nih.gov

| Radical Species | Formation Pathway | Subsequent Reactions |

| Pyrrolyl Radical | Homolytic H-abstraction from pyrrole ring | Radical coupling, Propagation |

| Thiyl Radical (from this compound) | Oxidation of the thiol group | Dimerization to disulfide, Addition to double bonds, H-abstraction |

Computational Modeling of Reaction Intermediates and Transition States

Computational chemistry, particularly density functional theory (DFT), provides powerful tools for elucidating the complex reaction mechanisms of molecules like this compound. These methods allow for the characterization of transient species such as reaction intermediates and transition states, which are often difficult to observe experimentally.

DFT calculations have been successfully employed to study the electronic structure and thermochemistry of the pyrrolyl radical. acs.orgresearchgate.net By modeling the photoelectron spectrum of the pyrrolide anion, researchers have determined the electron affinity of the pyrrolyl radical and identified its ground and excited electronic states. acs.orgresearchgate.net Such studies have also revealed strong vibronic coupling between the ground (²A₂) and first excited (²B₁) states of the pyrrolyl radical, leading to the identification of a transition state for the ²B₁ electronic symmetry. acs.orgresearchgate.net This information is crucial for understanding the reactivity of the pyrrole moiety in radical reactions.

Computational modeling has also been applied to investigate the mechanisms of reactions involving thiols and persulfides. For example, the reaction of methylpersulfide (CH₃SSH) with cyanide was modeled to predict the transition state and activation free energy barrier, providing insights into the nucleophilic displacement mechanism. nih.gov Similarly, computational studies can be used to explore the frontier molecular orbitals (HOMO and LUMO) of this compound and its potential reactants, which helps in predicting the regioselectivity and stereoselectivity of its reactions. nih.gov

In the context of more complex systems, molecular-level kinetic models for refining chemistries have been developed using computational methods. google.com These models can simulate a vast network of reactions involving thousands of chemical species, including pyrrole and thiophene derivatives, providing a comprehensive understanding of their transformations under industrial conditions. google.com

The table below lists key parameters that can be determined through computational modeling of this compound reactions.

| Parameter | Computational Method | Significance |

| Electron Affinity | DFT (e.g., B3LYP) | Characterizes the ability of the radical to accept an electron. acs.orgresearchgate.net |

| Bond Dissociation Energy | DFT | Indicates the energy required to break a specific bond, e.g., S-H or C-S. acs.org |

| Transition State Geometry and Energy | DFT, Ab initio methods | Identifies the highest energy point along the reaction coordinate, allowing for the calculation of activation barriers. acs.orgnih.gov |

| Reaction Enthalpy and Free Energy | DFT, Ab initio methods | Determines the overall thermodynamics of a reaction (exothermic/endothermic, spontaneous/non-spontaneous). nih.gov |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Predicts sites of electrophilic and nucleophilic attack. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.

Proton (¹H-NMR) and Carbon (¹³C-NMR) Chemical Shift Analysis

¹H-NMR and ¹³C-NMR are fundamental one-dimensional NMR experiments that map the chemical environments of hydrogen and carbon atoms, respectively. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus.

For 1H-Pyrrole-2-methanethiol, the expected ¹H-NMR spectrum would display distinct signals corresponding to the protons on the pyrrole (B145914) ring, the methylene (B1212753) (-CH₂) bridge, and the thiol (-SH) group. The pyrrole ring protons typically appear in the aromatic region (6.0-7.0 ppm). The methylene protons, being adjacent to both the electron-rich pyrrole ring and the sulfur atom, would likely resonate in the range of 3.5-4.5 ppm. The thiol proton signal is often a broad singlet and can appear over a wide range (1.0-5.0 ppm), with its exact position influenced by solvent and concentration.

The ¹³C-NMR spectrum provides complementary information. The carbon atoms of the pyrrole ring are expected to have chemical shifts in the downfield region (100-130 ppm) characteristic of aromatic systems. The C2 carbon, being substituted, would have a distinct shift compared to the other ring carbons. The methylene carbon signal is anticipated to appear in the aliphatic region, typically between 20-40 ppm.

| Atom Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

|---|---|---|

| N-H | ~8.0 (broad) | - |

| C2 | - | ~128 |

| C3-H | ~6.2 | ~108 |

| C4-H | ~6.1 | ~107 |

| C5-H | ~6.7 | ~118 |

| -CH₂- | ~3.8 | ~25 |

| -SH | ~1.5 (broad) | - |

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between atoms.

HSQC (or HMQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. For this compound, an HSQC spectrum would show cross-peaks connecting the signals of the C3, C4, and C5 protons to their corresponding carbon atoms, and the methylene protons to the methylene carbon. This provides an unambiguous assignment of directly bonded C-H pairs.

HMBC: This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is invaluable for piecing together the molecular skeleton. Key HMBC correlations for this molecule would include cross-peaks between the methylene (-CH₂) protons and the C2 and C3 carbons of the pyrrole ring, confirming the position of the methanethiol (B179389) substituent. Correlations between the N-H proton and ring carbons would also be expected.

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. The resulting spectrum is a unique "fingerprint" that allows for the identification of functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Pyrrole) | Stretch | 3300 - 3500 | Medium-Sharp |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| S-H (Thiol) | Stretch | 2550 - 2600 | Weak |

| C=C (Pyrrole Ring) | Stretch | 1400 - 1600 | Medium-Weak |

| C-N (Pyrrole Ring) | Stretch | 1000 - 1300 | Medium |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.

In a mass spectrum of this compound (molar mass ≈ 113.18 g/mol ), the molecular ion peak [M]⁺ would be expected at an m/z of approximately 113. High-resolution mass spectrometry (HRMS) would allow for the determination of the precise mass, confirming the elemental composition.

The fragmentation of 2-substituted pyrrole derivatives is often influenced by the substituent on the side chain nih.gov. Under electron ionization (EI), the molecular ion could undergo several fragmentation pathways. A common cleavage is the loss of the thiol group (-SH, mass 33), leading to a fragment ion at m/z 80. Another possibility is the cleavage of the C-S bond. The fragmentation pattern provides valuable information for confirming the structure and identifying the compound in complex mixtures.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information on bond lengths, bond angles, and intermolecular interactions.

As of now, there is no publicly available crystal structure for this compound in crystallographic databases. Obtaining suitable single crystals of such a compound can be challenging. However, if a crystal structure were determined, it would reveal the exact conformation of the methanethiol side chain relative to the pyrrole ring and detail any hydrogen bonding or other intermolecular interactions present in the solid state, such as N-H···S hydrogen bonds.

Computational Chemistry and Theoretical Investigations of 1h Pyrrole 2 Methanethiol

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov DFT methods are widely used to model the electronic structure, reactivity, and spectroscopic properties of organic molecules, including pyrrole (B145914) derivatives. hilarispublisher.comresearchgate.net For a molecule like 1H-Pyrrole-2-methanethiol, DFT can predict its geometry, orbital energies, and reactivity indices, providing insights into its chemical behavior.

DFT calculations are instrumental in determining the electron affinity and the stability of radical species derived from this compound. Electron affinity relates to the molecule's ability to accept an electron, a key factor in its role as an electron acceptor in chemical reactions. For pyrrole-based systems, side-chain engineering and the introduction of electron-withdrawing groups can significantly influence electron affinity. nih.gov

The stability of radicals, such as the thiyl radical formed by the homolytic cleavage of the S-H bond, can also be assessed. The bond dissociation energy (BDE) of the S-H bond is a critical parameter. Computational studies on similar thiol compounds, like allyl mercaptan, have used DFT to evaluate BDEs and predict antiradical activity. nih.gov The pyrrolylmethyl radical's stability would be influenced by the delocalization of the unpaired electron into the aromatic π-system of the pyrrole ring.

Table 1: Illustrative Calculated Electronic Properties for Thiol-Containing Compounds Note: These are representative values based on DFT studies of similar molecules and are intended for illustrative purposes.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Electron Affinity (eV) | ~0.5 - 1.5 | Indicates the ability to accept an electron. |

| S-H Bond Dissociation Energy (kcal/mol) | ~80 - 87 | Relates to the ease of forming a thiyl radical. nih.gov |

| Ionization Potential (eV) | ~8.0 - 8.5 | Energy required to remove an electron. |

Pyrrole is an aromatic heterocycle due to the participation of the nitrogen lone pair in the π-electron system, creating a delocalized 6π-electron cloud that satisfies Hückel's rule. wikipedia.orgksu.edu.sa The aromaticity of the pyrrole ring in this compound can be quantified using various computational descriptors. These include geometry-based methods like the Harmonic Oscillator Model of Aromaticity (HOMA) and magnetic criteria such as Nucleus-Independent Chemical Shift (NICS). researchgate.net

The substituent at the 2-position can subtly influence the π-electron delocalization. researchgate.net DFT calculations allow for the precise determination of bond lengths, which can be used in HOMA calculations, and the magnetic shielding at the ring's center for NICS values. While the methanethiol (B179389) group is not a strong electron-withdrawing or -donating group, its presence can cause minor perturbations in the electron density and, consequently, the aromatic character of the pyrrole ring. Studies on substituted pyrroles have shown that even slight changes in substitution can affect aromaticity. nih.gov

Table 2: Common Aromaticity Indices for Pyrrole Systems Note: Values for this compound would be predicted using these computational methods.

| Index | Description | Typical Value for Pyrrole |

|---|---|---|

| HOMA (Harmonic Oscillator Model of Aromaticity) | Based on the deviation of bond lengths from an optimal value. A value of 1 indicates a fully aromatic system. | ~0.7 - 0.9 researchgate.net |

| NICS(0) (Nucleus-Independent Chemical Shift) | Magnetic shielding at the geometric center of the ring. Negative values indicate aromaticity. | ~ -10 to -15 ppm |

| ELFπ (Electron Localization Function) | Quantifies electron delocalization based on the electron density. | Varies based on calculation level. nih.gov |

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. For this compound, this includes predicting the energetics (activation energies and reaction enthalpies) and geometries of transition states for various transformations. hilarispublisher.com Potential reactions include electrophilic substitution on the pyrrole ring, oxidation of the thiol group to form disulfides, or other reactions involving the thiol moiety. researchgate.net

By locating the transition state structures, which are first-order saddle points on the potential energy surface, and calculating their energies relative to the reactants and products, a detailed mechanistic understanding can be achieved. hilarispublisher.com For instance, DFT could be used to determine whether electrophilic attack is more favorable at the C3, C4, or C5 position of the pyrrole ring and to calculate the energy barriers for each pathway.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While DFT is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational landscape of molecules over time. mdpi.commdpi.com For this compound, the key sources of conformational flexibility are the rotations around the C2-C(methane) and C(methane)-S single bonds.

MD simulations can map the potential energy surface as a function of these dihedral angles, identifying low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. Studies on other molecules with flexible side chains, like substituted prolines, have demonstrated the power of computational methods in analyzing conformational preferences. nih.gov

Thermochemical Calculations and Energetic Profiles

High-accuracy computational methods, often used in conjunction with DFT geometries, can provide reliable thermochemical data such as enthalpies of formation (ΔfH°), entropies (S°), and heat capacities (Cp). acs.org Methods like the Complete Basis Set (CBS-QB3) and Gaussian-4 (G4) theory are designed to yield results that are comparable to experimental accuracy. acs.orgresearchgate.net

These calculations are vital for understanding the thermodynamic stability of this compound and for modeling its behavior in chemical processes, such as combustion or pyrolysis. acs.org The energetic profile, including the relative energies of different isomers or tautomers, can also be determined, providing a comprehensive picture of the molecule's thermodynamics. researchgate.net

Table 3: Illustrative Thermochemical Data for Pyrrole Note: Similar calculations would be performed to determine the properties of this compound.

| Property | Reported Value (gas phase) | Reference |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH°₂₉₈, kJ/mol) | 106.1 (CBS-QB3) | acs.org |

| Standard Enthalpy of Formation (ΔfH°₂₉₈, kJ/mol) | 108.2 (Experimental) | wikipedia.org |

Investigation of Intermolecular Interactions Involving the Thiol Group, such as Hydrogen Bonding and Non-Covalent Interactions

The thiol (-SH) and pyrrole (N-H) groups in this compound are capable of participating in a variety of intermolecular interactions, which govern its physical properties and its behavior in condensed phases. Computational methods are essential for characterizing the geometry and strength of these non-covalent interactions.

Hydrogen Bonding: The molecule can act as both a hydrogen bond donor (via N-H and S-H) and an acceptor (via the nitrogen and sulfur lone pairs and the pyrrole π-system). DFT and ab initio calculations can model these interactions, predicting bond energies, geometries, and vibrational frequency shifts. nih.govepa.gov For example, studies on pyrrole-solvent clusters have identified both σ-type (N-H···O) and π-type (O-H···π) hydrogen bonds. nih.gov Similarly, methanethiol has been studied as a proton donor in hydrogen-bonded complexes. epa.gov

S-H···π Interactions: A specific and important non-covalent interaction is the S-H···π interaction, where the thiol's hydrogen atom interacts favorably with the electron-rich π-cloud of an aromatic ring. acs.org DFT calculations have shown that this interaction is driven by favorable orbital interactions (π → σ*). acs.org In the case of this compound, this could occur intermolecularly between the thiol group of one molecule and the pyrrole ring of another.

Table 4: Types of Potential Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Estimated Strength (kcal/mol) |

|---|---|---|---|

| N-H···S Hydrogen Bond | Pyrrole N-H | Thiol S | 2 - 4 |

| S-H···N Hydrogen Bond | Thiol S-H | Pyrrole N | 1 - 3 |

| S-H···π Interaction | Thiol S-H | Pyrrole Ring | 1 - 2.5 acs.org |

| N-H···π Interaction | Pyrrole N-H | Pyrrole Ring | 2 - 5 acs.org |

Derivatization and Functionalization Strategies for 1h Pyrrole 2 Methanethiol Derivatives

Chemical Modifications at the Pyrrole (B145914) Nitrogen (N-substitution)

The nitrogen atom of the pyrrole ring in 1H-pyrrole-2-methanethiol is a key site for functionalization. The acidity of the N-H proton (pKa ≈ 17.5) allows for its deprotonation by a suitable base, generating a nucleophilic pyrrolide anion. nih.gov This anion can then react with various electrophiles to introduce a wide range of substituents at the nitrogen atom. rsc.orgresearchgate.net

N-Alkylation: A common strategy for modifying the pyrrole nitrogen is N-alkylation. This is typically achieved by treating the pyrrole with an alkyl halide in the presence of a base. researchgate.netmdpi.com For this compound, this would involve deprotonation with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding N-alkylated derivative. researchgate.netmdpi.com The choice of base and solvent can be crucial to optimize the reaction conditions and yields.

N-Arylation: The introduction of an aryl group at the pyrrole nitrogen can be accomplished through transition metal-catalyzed cross-coupling reactions. Copper-catalyzed and palladium-catalyzed N-arylation reactions are well-established methods for forming C-N bonds with pyrroles. nih.govresearchgate.net These reactions typically involve the coupling of the pyrrole with an aryl halide (e.g., iodobenzene, bromobenzene) in the presence of a suitable catalyst, ligand, and base. nih.govresearchgate.net For instance, a copper(I)-catalyzed reaction could be employed to synthesize N-phenyl-1H-pyrrole-2-methanethiol.

| Reagent Type | Example Reagent | Product Type |

| Alkyl Halide | Methyl Iodide | N-Methyl-1H-pyrrole-2-methanethiol |

| Aryl Halide | Phenyl Iodide | N-Phenyl-1H-pyrrole-2-methanethiol |

Derivatization of the Methanethiol (B179389) Sulfur Atom

The sulfur atom of the methanethiol group is a soft nucleophile and is readily susceptible to a variety of chemical transformations, including alkylation, arylation, oxidation, and participation in the formation of new heterocyclic rings.

Synthesis of Variously Substituted Thioether Derivatives

S-Alkylation: The formation of thioethers via S-alkylation is a fundamental transformation of thiols. For this compound, this can be achieved by deprotonating the thiol group with a mild base, such as triethylamine or potassium carbonate, to form a thiolate anion. This nucleophilic thiolate can then react with an alkyl halide in an SN2 reaction to afford the corresponding thioether.

S-Arylation: The synthesis of aryl thioethers can be accomplished through several methods, including nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. A modern and efficient approach involves the use of gold(III) complexes to mediate the S-arylation of thiols. nih.govmdpi.com This method offers high chemoselectivity and rapid kinetics under aqueous conditions.

| Reagent Type | Example Reagent | Product |

| Alkyl Halide | Benzyl Bromide | 2-((Benzylthio)methyl)-1H-pyrrole |

| Aryl Halide | 4-Fluoronitrobenzene | 2-(((4-Nitrophenyl)thio)methyl)-1H-pyrrole |

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the thioether derivatives of this compound can be selectively oxidized to form sulfoxides and sulfones, which are valuable functional groups in medicinal chemistry and materials science.

The selective oxidation of sulfides to sulfoxides can be achieved using a variety of oxidizing agents. A common and environmentally friendly method utilizes hydrogen peroxide in glacial acetic acid, which allows for a highly selective and high-yielding conversion under mild, transition-metal-free conditions. Careful control of the stoichiometry of the oxidant is crucial to prevent over-oxidation to the sulfone.

Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent or harsher reaction conditions, leads to the formation of the corresponding sulfone. Reagents such as potassium permanganate or excess hydrogen peroxide can be employed for this transformation.

| Starting Material | Oxidizing Agent | Product |

| 2-((Alkylthio)methyl)-1H-pyrrole | H2O2 / Acetic Acid (1 equiv.) | 2-((Alkylsulfinyl)methyl)-1H-pyrrole (Sulfoxide) |

| 2-((Alkylthio)methyl)-1H-pyrrole | H2O2 (excess) or KMnO4 | 2-((Alkylsulfonyl)methyl)-1H-pyrrole (Sulfone) |

Formation of Thiocarbonyl Compounds and Heterocyclic Ring Systems (e.g., Oxadiazoles, Thiopyrano[2,3-b]pyrroles)

The versatile reactivity of the thiol group can be harnessed to construct various thiocarbonyl compounds and fused heterocyclic systems.

Thiocarbonyl Compounds: While the direct synthesis of a thiocarbonyl from a methanethiol is not a standard transformation, the thiol functionality can be used as a precursor. For instance, it could be converted to a more elaborate intermediate that can then be transformed into a thiocarbonyl-containing derivative.

Oxadiazoles: The methanethiol group can be utilized in the synthesis of heterocyclic rings such as 1,3,4-oxadiazoles. A plausible synthetic route would involve the reaction of an acyl hydrazide with the thiol. This could proceed through an intermediate that, upon cyclization and dehydration, would yield the desired oxadiazole ring system attached to the pyrrole nucleus at the 2-position via a methylene (B1212753) linker.

Thiopyrano[2,3-b]pyrroles: The construction of the thiopyrano[2,3-b]pyrrole ring system involves the formation of a six-membered sulfur-containing ring fused to the pyrrole core. This can be envisioned through a reaction sequence starting with this compound. For example, a reaction with a suitable three-carbon electrophile, followed by intramolecular cyclization and subsequent aromatization, could lead to the formation of this fused heterocyclic system. The specific reagents and conditions would need to be carefully selected to favor the desired annulation reaction.

Strategies for Constructing Complex Polycyclic Architectures Incorporating the Pyrrole-Thiol Moiety

The pyrrole and thiol functionalities of this compound can be strategically employed in tandem or sequential reactions to build complex polycyclic architectures.

Intramolecular Cyclization: By introducing a reactive functional group onto the pyrrole nitrogen or the sulfur atom, intramolecular cyclization reactions can be triggered to form fused ring systems. For example, N-alkylation of the pyrrole with a substrate containing a leaving group at an appropriate distance could lead to a subsequent intramolecular nucleophilic attack by the thiol, forming a sulfur-containing bridge. mdpi.com

Tandem Reactions: Tandem or domino reactions offer an efficient pathway to construct complex molecules in a single synthetic operation. A strategy could involve a thiol-ene "click" reaction, where the methanethiol group reacts with an alkene that is part of a larger molecule. This initial reaction could then set the stage for a subsequent intramolecular cyclization involving the pyrrole ring, leading to the rapid assembly of a polycyclic system.

[3+2] Cycloaddition: The pyrrole ring itself can participate in cycloaddition reactions. While the parent pyrrole is not highly reactive in this regard, appropriate substitution can enhance its reactivity. Functionalization of the thiol group with a moiety that can act as a dipolarophile could enable an intramolecular [3+2] cycloaddition with the pyrrole ring, forming a complex bridged polycyclic structure.

These strategies highlight the synthetic potential of this compound as a building block for the creation of diverse and complex molecules with potential applications in various fields of chemistry.

Advanced Applications in Chemical Sciences

Role in Flavor Chemistry and Aroma Compound Research (Chemical Aspects)

1H-Pyrrole-2-methanethiol is a sulfur-containing heterocyclic compound that plays a significant role in the field of flavor and aroma chemistry. Its unique structure, combining a pyrrole (B145914) ring with a methanethiol (B179389) group, gives rise to potent and often desirable sensory characteristics, particularly in thermally processed foods and fermented products.

The formation of this compound in food and beverage matrices is primarily attributed to complex chemical transformations that occur during thermal processing, such as cooking, roasting, or fermentation. Two major pathways are responsible for its synthesis: the Maillard reaction and the thermal degradation of specific amino acid precursors.

Maillard Reaction: This non-enzymatic browning reaction occurs between amino compounds (like amino acids) and reducing sugars. researchgate.netntou.edu.tw It is a cornerstone of flavor development in cooked foods. The formation of the this compound structure through this pathway involves:

Formation of the Pyrrole Ring: The pyrrole ring can be formed from the reaction of dicarbonyl intermediates (products of sugar degradation) with an amino acid.

Incorporation of the Methanethiol Group: The sulfur-containing amino acid methionine is a key precursor. Through Strecker degradation, a process that occurs as part of the Maillard reaction, methionine degrades to produce methional, which can further break down into methanethiol. nih.govresearchgate.net Alternatively, cysteine can degrade to produce hydrogen sulfide (H₂S), which can then react with other intermediates. ntou.edu.tw

The final structure of this compound is formed when a pyrrole-containing intermediate reacts with a sulfur-containing species like methanethiol or H₂S. frontiersin.orgntou.edu.tw

Thermal Degradation of Amino Acid Precursors: Outside of the complete Maillard reaction, the direct thermal decomposition of amino acids can also generate flavor compounds. nih.govnih.govbiorxiv.org Proline, an amino acid with a pyrrolidine ring, can serve as a precursor to the pyrrole structure. The simple pyrolysis of sulfur-containing amino acids like cysteine and methionine is a well-established source of volatile sulfur compounds, including methanethiol. researchgate.net The interaction of these degradation products during heating leads to the formation of this compound.

Due to their high reactivity and typically low concentrations in complex food matrices, the detection and quantification of volatile sulfur compounds like this compound require sophisticated analytical techniques. These methods are designed for high sensitivity, selectivity, and specificity.

| Analytical Technique | Principle and Application |

| Gas Chromatography-Olfactometry (GC-O) | This method combines the separation power of gas chromatography with human sensory perception. As compounds elute from the GC column, they are split between a chemical detector (like a mass spectrometer) and a sniffing port, allowing an analyst to identify the specific aroma of each separated compound. This is crucial for determining the sensory impact of trace odorants. frontiersin.org |

| Solid-Phase Microextraction (SPME) | SPME is a solvent-free sample preparation technique used to extract and concentrate volatile and semi-volatile compounds from a sample matrix. A fused-silica fiber coated with a specific stationary phase is exposed to the headspace of the sample, where it adsorbs the aroma compounds. The fiber is then directly inserted into the GC inlet for analysis. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | GC-MS is the cornerstone for the identification and quantification of volatile compounds. After separation by GC, compounds are fragmented and detected by a mass spectrometer, which provides a unique mass spectrum or "fingerprint" for identification. For sulfur compounds, a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD), can be used for enhanced selectivity. |

| Specific Thiol Extraction | To overcome the challenges of low concentration and matrix interference, specific extraction methods can be employed. For instance, using reagents like p-hydroxymercuribenzoate, which selectively binds to thiol compounds, allows for their targeted isolation from a complex mixture before analysis. nih.gov |

| Fluorescence Derivatization | Thiols can be reacted with specific fluorescent reagents, such as 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F). The resulting derivatives are highly fluorescent and can be detected with high sensitivity using a fluorescence detector, enabling the quantification of trace amounts of the target thiol. nih.gov |

As a Versatile Synthon in Complex Organic Synthesis

In organic synthesis, a "synthon" is a conceptual unit within a molecule that assists in the formation of a desired product. This compound is a valuable and versatile synthon because it possesses two distinct reactive sites: the pyrrole ring and the nucleophilic thiol group. This bifunctionality allows it to be used as a building block for a wide range of more complex heterocyclic compounds with specific, tailored properties.

Reactions at the Thiol Group: The methanethiol moiety (-CH₂SH) is a potent nucleophile. It can readily participate in reactions such as:

S-Alkylation and S-Arylation: Reaction with alkyl or aryl halides to form thioethers. nih.gov

S-Acylation: Reaction with acyl chlorides or anhydrides to produce thioesters.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

Oxidation: The thiol can be oxidized to form disulfides or further to sulfonic acids, providing another avenue for functionalization.

Reactions at the Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, typically at the positions not already substituted. pharmaguideline.com This allows for the introduction of various functional groups onto the ring, modifying the electronic and steric properties of the molecule.

By strategically combining the reactivity of both the thiol group and the pyrrole ring, chemists can construct elaborate molecular architectures, including fused heterocyclic systems and macrocycles that are of interest in medicinal chemistry and materials science. youtube.comechemcom.comresearchgate.net

Catalytic Applications and Surface Chemistry Interactions

While direct catalytic applications of this compound itself are not widely documented, its structural motifs are relevant in catalysis and surface chemistry, particularly in the context of hydrodesulfurization and corrosion inhibition.

The interaction of sulfur compounds with metal surfaces is a critical aspect of industrial hydrodesulfurization catalysis, where compounds like methanethiol are processed over catalysts such as cobalt-promoted molybdenum disulfide (Co-MoS₂). nih.gov Understanding the adsorption and reaction of such molecules on catalyst surfaces is key to improving fuel refining processes.

In the realm of surface chemistry, pyrrole and its derivatives have been investigated as effective corrosion inhibitors for metals in acidic environments. dergipark.org.tr The inhibitive action arises from the molecule's ability to adsorb onto the metal surface, forming a protective barrier. This adsorption is facilitated by:

The lone pair of electrons on the nitrogen atom.

The π-electrons of the aromatic pyrrole ring.

In the case of this compound, the sulfur atom of the thiol group, which has a strong affinity for many metal surfaces and can form a coordinate bond.

The presence of both the pyrrole ring and the sulfur atom in this compound suggests it could be a highly effective corrosion inhibitor, with multiple points of attachment to the metal surface, leading to strong adsorption and superior protection. dergipark.org.tr

Potential in Materials Science: Precursors for Conducting Polymers or Other Functional Materials

Pyrrole and its derivatives are fundamental building blocks in the synthesis of conducting polymers, with polypyrrole (PPy) being one of the most extensively studied due to its high conductivity, environmental stability, and ease of synthesis. nbinno.comrsc.org The introduction of functional groups onto the pyrrole monomer is a key strategy for tailoring the properties of the resulting polymer, enabling the development of advanced functional materials. This compound, which incorporates both a polymerizable pyrrole ring and a reactive thiol (-SH) group, is a promising precursor for novel materials with applications in electronics, sensors, and composites.

The unique structure of this compound offers a dual-functionality approach to material design. The pyrrole moiety can undergo oxidative polymerization, either chemically or electrochemically, to form a conjugated polymer backbone responsible for electrical conductivity. acs.orgnih.gov Simultaneously, the methanethiol group provides a versatile anchor for covalent attachment to various surfaces or for subsequent chemical modifications.

Precursors for Conducting Polymers

The primary application of this compound in materials science is as a monomer for the synthesis of functionalized polypyrrole. The polymerization can proceed via the pyrrole ring, leading to a polymer chain with pendant methanethiol groups.

Electrochemical and Chemical Polymerization:

Similar to other pyrrole derivatives, this compound can be polymerized using standard techniques. rsc.orgnih.gov

Electrochemical Polymerization: This method allows for the direct growth of a polymer film on a conductive substrate, which acts as the working electrode. This is particularly advantageous for creating thin, uniform coatings for electronic devices and sensors. acs.org

Chemical Oxidation: Using oxidizing agents like iron(III) chloride (FeCl₃) or ammonium (B1175870) persulfate (APS) allows for the bulk synthesis of the polymer powder, which can then be processed into films or composites. rsc.orgresearchgate.net

The presence of the thiol group can influence the polymerization process and the properties of the final polymer. Research on analogous compounds, such as 1-(2-thioethyl)pyrrole and 3-(2-thioethyl)pyrrole, has shown that thiol-modified pyrroles can be successfully electropolymerized to form stable, redox-active films. bohrium.comfigshare.com

Surface Modification and Functional Materials

The thiol group in this compound is particularly effective for anchoring the molecule onto the surfaces of noble metals like gold, silver, and platinum through the formation of strong metal-sulfur bonds. This self-assembly capability is critical for creating well-defined, surface-grafted polymer films.

Applications in Surface Engineering:

Adhesion Promotion: Thiol-functionalized pyrroles can act as molecular primers to improve the adhesion of polypyrrole films to metal electrodes. This is crucial for the durability of devices like actuators and sensors, where delamination is a common failure mode. bohrium.com For instance, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenethiol has been used as a coating to significantly enhance the fiber-matrix adhesion in carbon fiber reinforced composites. utwente.nl

Corrosion Inhibition: A self-assembled monolayer of this compound on a metal surface can be polymerized in-situ to form a dense, adherent, and conductive polymer film, offering a robust barrier against corrosion. rsc.org

Biosensors and Chemical Sensors: The thiol group can be used to immobilize biomolecules (enzymes, antibodies, DNA) or other receptor molecules onto an electrode surface. Subsequent polymerization of the pyrrole moiety entraps these molecules in a conductive matrix, creating a highly sensitive sensor interface.

Hybrid and Cross-Linked Materials

The reactivity of the thiol group opens avenues for creating more complex material architectures.

Cross-linking: The thiol groups on different polymer chains can be oxidized to form disulfide bridges (-S-S-), leading to a cross-linked polymer network. This can improve the mechanical properties, thermal stability, and solvent resistance of the material.

Nanoparticle Composites: Thiol groups can bind to the surface of various nanoparticles (e.g., Au, Ag, CdS, CdSe). By polymerizing this compound in the presence of these nanoparticles, it is possible to create hybrid materials where the nanoparticles are covalently integrated into the conducting polymer matrix. These composites can exhibit unique optical, electronic, and catalytic properties.